3-methyl-N-(1-methylpiperidin-4-yl)butanamide
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Overview
Description
3-methyl-N-(1-methylpiperidin-4-yl)butanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-methylpiperidin-4-yl)butanamide typically involves the reaction of 3-methylbutanoyl chloride with 1-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances the safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-methylpiperidin-4-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can lead to changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve binding to receptor sites and altering signal transduction processes.
Comparison with Similar Compounds
3-methyl-N-(1-methylpiperidin-4-yl)butanamide can be compared to other similar compounds, such as:
N-(1-methylpiperidin-4-yl)butanamide: Lacks the methyl group on the butanamide chain, which may affect its biological activity.
3-methyl-N-(1-methylpiperidin-4-yl)propionamide: Has a shorter carbon chain, which can influence its chemical properties and reactivity.
N-(1-methylpiperidin-4-yl)acetamide: Contains an acetamide group instead of a butanamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological characteristics that are not observed in its analogs.
Properties
IUPAC Name |
3-methyl-N-(1-methylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9(2)8-11(14)12-10-4-6-13(3)7-5-10/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGGVJFPZUNZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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